molecular formula C17H14ClN3O3 B11467302 N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11467302
M. Wt: 343.8 g/mol
InChI Key: HVKXDMCJIGDFRT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxadiazole intermediate with an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenated precursors and nucleophiles such as sodium azide (NaN3) or organometallic reagents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials such as polymers and coatings due to its unique structural properties.

    Agrochemicals: The compound is investigated for its potential as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-carboxamide: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-triazole-5-carboxamide: Contains an additional nitrogen atom in the ring.

Uniqueness

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of substituents and the presence of the oxadiazole ring. This confers distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H14ClN3O3/c1-23-13-8-6-11(7-9-13)15-20-17(24-21-15)16(22)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,22)

InChI Key

HVKXDMCJIGDFRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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